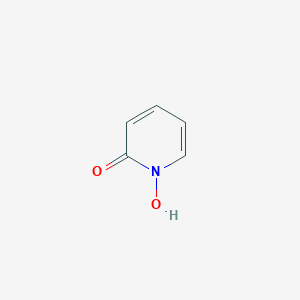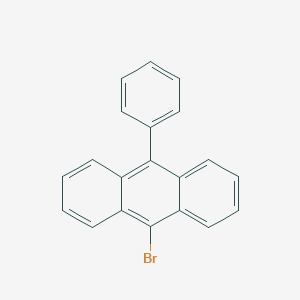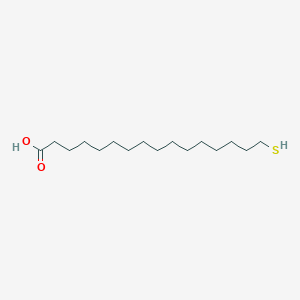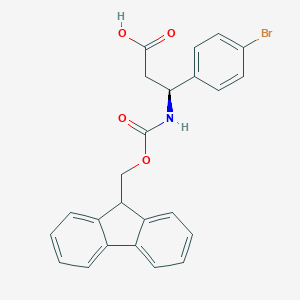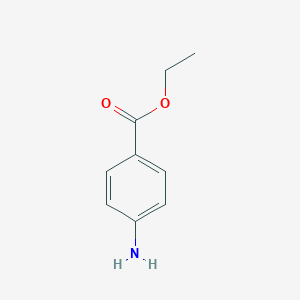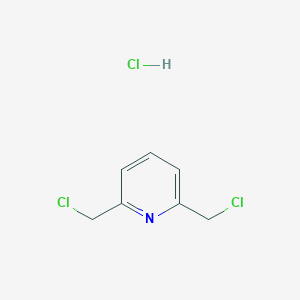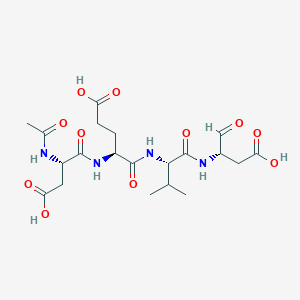
4,5-Dicloroindol
Descripción general
Descripción
4,5-Dichloroindole is a chemical compound with the molecular formula C8H5Cl2N. It is a derivative of indole, which is a fundamental structure in many natural and synthetic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4,5-Dichloroindole has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various fine chemicals and pharmaceuticals.
Biology: It is used in the study of biological processes and as a tool in biochemical research.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Análisis Bioquímico
Biochemical Properties
It is known that the dichlorinated indole-3-acetic acids, which include 4,5-Dichloroindole, have been synthesized and characterized for bioassays required to establish structure-activity relationships of auxins and their analogues .
Molecular Mechanism
It is synthesized through a three-step process that includes nitration of commercially available 2,3-dichlorobenzaldehyde, a telescopic process for the Henry reaction, and subsequently reductive cyclization of the resulting o,β-dinitrostyrene intermediate into 4,5-Dichloroindole using iron powder in methanol and acetic acid by the Nenitzescu reaction .
Temporal Effects in Laboratory Settings
It has been successfully synthesized on a multikilogram scale with a yield of 67–70% and a purity of 96–98% .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A novel, practical, and efficient three-step process for the preparation of 4,5-dichloroindole has been developed. The process involves:
Nitration of 2,3-dichlorobenzaldehyde: This step involves the nitration of commercially available 2,3-dichlorobenzaldehyde to form a nitro compound.
Henry Reaction: The nitro compound undergoes a Henry reaction, which is a telescopic process that leads to the formation of an o,β-dinitrostyrene intermediate.
Reductive Cyclization: The o,β-dinitrostyrene intermediate is then subjected to reductive cyclization using iron powder in methanol and acetic acid by the Nenitzescu reaction to yield 4,5-dichloroindole
Industrial Production Methods
The large-scale applicability of this novel and improved process has been successfully demonstrated on a multikilogram scale. Multiple batches were carried out to produce 4,5-dichloroindole in 67–70% yields and 96–98% purity without the need for column chromatography. The reactions are facile, safe, and easy to scale up .
Análisis De Reacciones Químicas
4,5-Dichloroindole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: It can undergo substitution reactions where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include iron powder in methanol and acetic acid.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of 4,5-dichloroindole.
Reduction: Reduced derivatives of 4,5-dichloroindole.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups
Mecanismo De Acción
The mechanism by which 4,5-dichloroindole exerts its effects involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which 4,5-dichloroindole is used .
Comparación Con Compuestos Similares
4,5-Dichloroindole can be compared with other dichlorinated indole derivatives, such as:
- 4,6-Dichloroindole
- 4,7-Dichloroindole
- 5,6-Dichloroindole
- 5,7-Dichloroindole
- 6,7-Dichloroindole
Uniqueness
4,5-Dichloroindole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets and its overall stability .
Propiedades
IUPAC Name |
4,5-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQPYPTCAUUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding a novel process for preparing 4,5-Dichloroindole?
A1: While the abstract doesn't delve into specific applications of 4,5-Dichloroindole, it highlights the development of a "novel, practical, and efficient" process for its preparation []. This suggests that 4,5-Dichloroindole likely holds value as a chemical building block or intermediate in various synthetic processes. The discovery of improved synthetic routes for such compounds is crucial for several reasons:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



